molecular formula C9H11FN2O B1612724 2-Amino-N-(4-fluoro-benzyl)-acetamide CAS No. 87429-26-3

2-Amino-N-(4-fluoro-benzyl)-acetamide

Cat. No.: B1612724
CAS No.: 87429-26-3
M. Wt: 182.19 g/mol
InChI Key: DSRBWIZISRMLOG-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluoro-benzyl)-acetamide is an organic compound characterized by the presence of an amino group, a fluoro-substituted benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluoro-benzyl)-acetamide typically involves the reaction of 4-fluorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired acetamide derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-fluoro-benzyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted benzyl derivatives (substitution).

Scientific Research Applications

2-Amino-N-(4-fluoro-benzyl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to a particular enzyme’s active site, thereby modulating its activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-fluorobenzyl)benzamide
  • 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-Amino-N-(4-fluoro-benzyl)-acetamide is unique due to its specific structural features, such as the presence of both an amino group and a fluoro-substituted benzyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBWIZISRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602921
Record name N-[(4-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87429-26-3
Record name N-[(4-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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